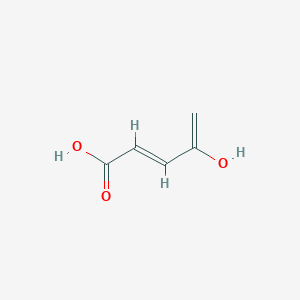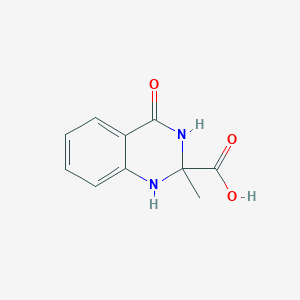
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. For example, some derivatives of the compound have been reported to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and are involved in several diseases, including cancer.
Biochemical and Physiological Effects
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid and its derivatives have been reported to exhibit a wide range of biochemical and physiological effects. For example, some derivatives have been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and exhibit anticonvulsant activity. The compound has also been reported to have low toxicity and high selectivity towards specific molecular targets, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is its versatility as a molecular scaffold for drug design. Its simple synthesis method and wide range of biological activities make it an attractive starting point for the development of new drugs. However, the compound and its derivatives can be challenging to synthesize, and their biological activities can be highly dependent on the specific substitution pattern and stereochemistry of the molecule.
Future Directions
The potential applications of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in pharmaceuticals and drug design are vast, and several future directions can be explored. One possible direction is the development of new derivatives with improved biological activities and selectivity towards specific molecular targets. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Finally, the use of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid as a molecular scaffold for the design of novel materials and catalysts can also be explored.
Conclusion
In conclusion, 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design. Its simple synthesis method, wide range of biological activities, and low toxicity make it an attractive starting point for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid involves the condensation of anthranilic acid with an aldehyde or ketone in the presence of a suitable catalyst. Several methods have been reported for the synthesis of this compound, including the use of Lewis acids, Brønsted acids, and metal catalysts. The most commonly used method involves the reaction of anthranilic acid with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing ethanol.
Scientific Research Applications
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential as a molecular scaffold for drug design, with several derivatives being synthesized and evaluated for their biological activities.
properties
CAS RN |
129768-69-0 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-methyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)11-7-5-3-2-4-6(7)8(13)12-10/h2-5,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QJAFYGIWXJBIRS-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
synonyms |
2-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



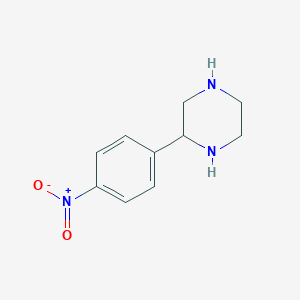
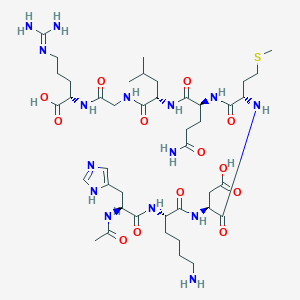
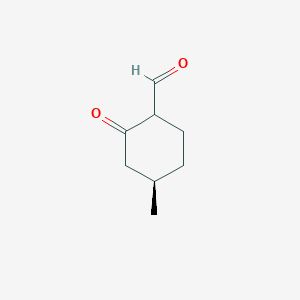



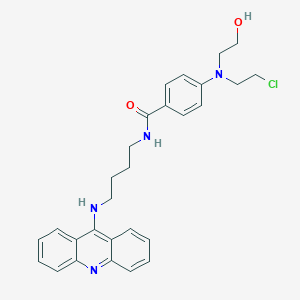

![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

